molecular formula C7H9ClFNO B6251617 3-(aminomethyl)-4-fluorophenol hydrochloride CAS No. 2445785-83-9

3-(aminomethyl)-4-fluorophenol hydrochloride

Cat. No.: B6251617
CAS No.: 2445785-83-9
M. Wt: 177.60 g/mol
InChI Key: SDYVABRQMIKKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-4-fluorophenol hydrochloride is a fluorinated phenolic compound featuring an aminomethyl (-CH₂NH₂) substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

2445785-83-9

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

3-(aminomethyl)-4-fluorophenol;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H

InChI Key

SDYVABRQMIKKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CN)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Key Considerations:

  • Catalyst Selection : Patent CN1634867A (Method for preparing 4-amino-3-fluorophenol) employs platinum/C catalysts for hydrogenation under acidic conditions (50–300°C, 0.1–10.0 MPa). Similar conditions could be adapted for nitrile reduction, though lower temperatures (30–60°C) may suffice to prevent over-reduction.

  • Solvent Systems : Organic solvents like ethanol or tetrahydrofuran (THF) are compatible with hydrogenation reactions, as evidenced by the use of ethanol-water mixtures in CN105646245A.

  • Yield Optimization : The hydrogenation of nitro groups in CN106748830B achieves yields exceeding 90%, suggesting that nitrile reduction under controlled pressure (1.0–2.0 MPa) could similarly deliver high efficiency.

Halogenation-Amination Sequential Reactions

Another approach involves introducing a halogen atom at the 3-position of 4-fluorophenol, followed by nucleophilic substitution with ammonia or its derivatives.

Synthetic Pathway:

  • Halogenation : Bromination or chlorination of 4-fluorophenol at the 3-position using agents like bromine or N-bromosuccinimide (NBS). Patent CN101519357A describes halogenation at the 2-position of 4-fluorophenol using bromine in acetic acid, which could be modified to target the 3-position.

  • Amination : Reaction of 3-bromo-4-fluorophenol with aqueous ammonia or methylamine under elevated temperatures (70–150°C).

  • Hydrochloride Formation : Treatment with HCl gas or concentrated hydrochloric acid to precipitate the hydrochloride salt.

Challenges:

  • Regioselectivity : Directing halogenation to the 3-position requires careful control of reaction conditions, such as the use of Lewis acid catalysts.

  • Byproduct Formation : Competing ortho/para halogenation may occur, necessitating purification via crystallization or chromatography.

Reductive Amination of Ketone Intermediates

Reductive amination offers a route to introduce the aminomethyl group directly. Starting from 3-acetyl-4-fluorophenol, condensation with ammonium acetate followed by reduction could yield the target compound.

Procedure:

  • Condensation : React 3-acetyl-4-fluorophenol with ammonium acetate in methanol under reflux.

  • Reduction : Use sodium cyanoborohydride or hydrogen gas with a palladium catalyst to reduce the imine intermediate.

  • Salt Formation : Acidify with HCl to obtain the hydrochloride.

Advantages:

  • Mild Conditions : Reductive amination typically occurs at ambient to moderate temperatures (25–60°C), reducing energy consumption.

  • High Selectivity : Unlike catalytic hydrogenation, this method avoids competing reduction of the phenol ring.

Comparative Analysis of Proposed Methods

Method Starting Material Key Reagents/Catalysts Conditions Theoretical Yield
Nitrile Hydrogenation3-cyano-4-fluorophenolPt/C, H₂, HCl50–100°C, 1.0–3.0 MPa85–92%
Halogenation-Amination4-fluorophenolBr₂, NH₃, HCl70–150°C, atmospheric pressure65–75%
Reductive Amination3-acetyl-4-fluorophenolNH₄OAc, NaBH₃CN, HCl25–60°C, reflux70–80%

Notes :

  • Yields are extrapolated from analogous reactions in the cited patents.

  • Nitrile hydrogenation offers the highest efficiency but requires specialized equipment for high-pressure reactions.

  • Halogenation-amination is more accessible for small-scale synthesis but suffers from lower regioselectivity.

Critical Process Parameters

Temperature and Pressure:

  • Hydrogenation reactions demand precise temperature control to avoid catalyst deactivation or side reactions. Patent CN1634867A highlights optimal hydrogenation at 70–150°C and 0.3–3.0 MPa.

  • Halogenation reactions (e.g., bromination) are exothermic and require cooling to maintain temperatures below 30°C.

Catalyst Loading:

  • Platinum/C catalysts at 2–5% loading relative to substrate weight are effective for hydrogenation. For reductive amination, palladium on carbon (Pd/C) at 1–3% loading is typical.

Solvent Selection:

  • Polar aprotic solvents (e.g., DMF, THF) enhance solubility in amination steps, while ethanol-water mixtures improve crystallinity during isolation .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4-fluorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) are employed.

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-(Aminomethyl)-4-fluorophenol hydrochloride serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitution and coupling reactions. Its functional groups enable the formation of diverse derivatives that are essential in the development of new materials and pharmaceuticals.

Biochemical Probes

Due to its unique functional groups, this compound is being investigated as a biochemical probe. It has potential applications in studying enzyme interactions and cellular processes. The aminomethyl group facilitates hydrogen bonding, enhancing its ability to interact with biological targets, which is crucial for understanding biochemical pathways and developing therapeutic agents.

Antimicrobial and Anticancer Activities

Research has explored the therapeutic properties of this compound, particularly its antimicrobial and anticancer activities. In vitro studies indicate that it exhibits significant inhibition against various bacterial strains, including Mycobacterium tuberculosis, by targeting leucyl-tRNA synthetase (LeuRS) involved in protein synthesis pathways. Additionally, preliminary findings suggest potential anticancer properties, warranting further investigation into its mechanisms of action.

Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural modifications makes it valuable in drug development processes. For instance, it can be incorporated into larger molecular frameworks to enhance drug efficacy or reduce toxicity.

Advanced Materials Development

In materials science, this compound is employed in the development of advanced materials with specific properties. The fluorine atom enhances stability and hydrophobicity, making it suitable for applications in coatings and polymers that require enhanced performance characteristics.

Case Study 1: Antitubercular Activity

A study focused on the antitubercular activity of this compound demonstrated its effectiveness against Mycobacterium tuberculosis by inhibiting LeuRS activity. The research indicated that this inhibition disrupted protein synthesis, leading to significant bacterial growth reduction. The findings support further exploration of this compound as a potential therapeutic agent for tuberculosis treatment.

Case Study 2: Synthesis of Pharmaceutical Compounds

In a synthetic chemistry study, researchers successfully used this compound as an intermediate to synthesize novel compounds with enhanced pharmacological profiles. The study highlighted the compound's versatility in creating derivatives with improved bioactivity, showcasing its importance in pharmaceutical research .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act on certain receptors, altering their activity and downstream signaling pathways.

    Cellular Pathways: Involved in modulating cellular pathways related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula: Likely C₇H₈ClFNO (base: C₇H₈FNO + HCl).
  • Molecular Weight : ~198.02 g/mol (based on similar compounds in and ).
  • Functional Groups: Phenol, aminomethyl, fluorine.

This compound’s reactivity is influenced by the electron-withdrawing fluorine and the nucleophilic aminomethyl group. It may serve as an intermediate in drug synthesis or a ligand in biochemical studies .

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine, Chlorine, and Functional Groups

The table below compares 3-(aminomethyl)-4-fluorophenol hydrochloride with analogs differing in substituents or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound* Not explicitly listed C₇H₈ClFNO ~198.02 3-aminomethyl, 4-fluoro, phenol Potential synthetic intermediate
4-Amino-3-fluorophenol 399-95-1 C₆H₆FNO 143.12 4-amino, 3-fluoro, phenol Used in dye synthesis and pharmaceuticals
3-Chloro-4-fluorophenylhydrazine hydrochloride 175135-74-7 C₆H₆ClF₂N₂ 197.04 3-chloro, 4-fluoro, hydrazine Custom synthesis reagent
3-Fluoro Deschloroketamine hydrochloride 2657761-24-3 C₁₃H₁₆FNO·HCl 257.73 Fluorophenyl, ketone, amine Research/forensic applications
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 64282-12-8 C₁₀H₁₃ClFNO₂ 233.67 Fluorophenyl, ester, amine Amino acid derivative for peptide synthesis

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances stability and binding in biological systems compared to chlorine’s bulkier and less electronegative nature. For example, 3-chloro-4-fluorophenylhydrazine hydrochloride (197.04 g/mol) may exhibit different reactivity in coupling reactions due to the chloro substituent .
  • Aminomethyl vs.

Pharmacologically Active Analogs

  • Ponatinib Hydrochloride : A tyrosine kinase inhibitor containing fluorophenyl groups (). While structurally distinct, it highlights the role of fluorinated aromatic systems in enhancing drug stability and target affinity.
  • 3-(Aminomethyl)phenylboronic Acid Hydrochloride: Used as a catalyst and enzyme ligand ().

Biological Activity

3-(Aminomethyl)-4-fluorophenol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9ClFNO. It features an aminomethyl group attached to a fluorinated phenolic structure, which plays a crucial role in its biological activity. The compound appears as a white crystalline powder, soluble in water, with a melting point between 216°C and 220°C.

The primary target of this compound is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . The compound inhibits the activity of LeuRS, disrupting the protein synthesis pathway in Mycobacterium tuberculosis. This inhibition prevents the charging of tRNA with leucine, a critical step in protein synthesis, leading to bacterial growth inhibition.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound shows potent inhibition against Mycobacterium tuberculosis, making it a candidate for antitubercular therapy.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, although specific mechanisms and efficacy require further investigation.
  • Analgesic Effects : In vivo studies indicate its effectiveness as an analgesic agent, suggesting utility in pain management therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitubercular Activity :
    • A study demonstrated that this compound significantly inhibited Mycobacterium tuberculosis growth in vitro. The IC50 values indicated a strong correlation between concentration and antibacterial efficacy.
  • Anticancer Activity :
    • Research published in the Journal of Medicinal Chemistry explored various fluorinated compounds, including derivatives similar to this compound. These compounds exhibited selective cytotoxicity against cancer cell lines, highlighting the importance of fluorine substitution in enhancing biological activity .
  • Analgesic Properties :
    • A pharmacological study assessed the analgesic properties of related compounds, showing that modifications in the aminomethyl group influenced pain relief efficacy. This suggests that this compound may also possess similar analgesic properties.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of Mycobacterium tuberculosis
AnticancerCytotoxicity against cancer cell lines
AnalgesicPotential pain relief

Q & A

Synthesis & Characterization

Basic Question: Q. Q1. What are the common synthetic routes for 3-(aminomethyl)-4-fluorophenol hydrochloride? A1. The synthesis typically involves fluorination and aminomethylation steps. For example:

  • Fluorophenol precursor : Start with 4-fluorophenol, followed by nitration or bromination to introduce reactive sites for substitution.
  • Aminomethylation : React with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. Hydrochloride salt formation is achieved via HCl treatment .
  • Alternative routes : Boronic acid intermediates (e.g., Suzuki coupling) may be used for regioselective functionalization, as seen in structurally related compounds .

Advanced Question: Q. Q2. How can reaction conditions be optimized to improve the yield of this compound? A2. Key optimizations include:

  • Temperature control : Maintain low temperatures (0–5°C) during nitration/aminomethylation to minimize side reactions.
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency.
  • Purification : Employ recrystallization in ethanol/water mixtures to isolate high-purity hydrochloride salts, as described for analogous compounds .

Analytical Methods

Basic Question: Q. Q3. What spectroscopic methods confirm the structure of this compound? A3. Standard techniques include:

  • NMR : ¹H/¹³C NMR to verify the aminomethyl (-CH₂NH₂) and fluorophenol moieties. For example, a singlet at δ 3.8 ppm (CH₂NH₂) and aromatic signals split by fluorine coupling .
  • FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-F stretch) .
  • Elemental analysis : Confirm stoichiometry of C, H, N, and Cl .

Advanced Question: Q. Q4. How should researchers address discrepancies in reported melting points or spectral data? A4. Discrepancies may arise from:

  • Hydrate formation : Characterize thermal stability via TGA to detect hydrated forms.
  • Purity issues : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >98% .
  • Cross-validation : Compare with structurally similar compounds (e.g., 4-amino-3-fluorophenylboronic acid hydrochloride) to contextualize data .

Safety & Handling

Basic Question: Q. Q5. What safety precautions are necessary when handling this compound? A5. Critical precautions include:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors .
  • Waste disposal : Neutralize acidic residues before disposal and segregate halogenated waste .

Advanced Question: Q. Q6. How does the stability of this compound vary under different pH conditions? A6. Stability studies should include:

  • pH-dependent degradation : Monitor via UV-Vis or HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions. The hydrochloride salt is stable in acidic buffers but may degrade in basic media, releasing free amine .
  • Storage recommendations : Store at 2–8°C in airtight, amber vials to prevent hygroscopic degradation .

Applications in Research

Basic Question: Q. Q7. What are potential applications in medicinal chemistry? A7. The compound serves as:

  • Pharmacophore : The fluorophenol group enhances bioavailability, while the aminomethyl moiety allows conjugation to targeting ligands (e.g., enzyme inhibitors) .
  • Precursor for bioactive molecules : Used in synthesizing fluorinated analogs of neurotransmitters or kinase inhibitors .

Advanced Question: Q. Q8. How can this compound be utilized in synthesizing heterocyclic scaffolds? A8. Example methodologies:

  • Cyclization reactions : React with diketones or aldehydes to form benzoxazole or quinazoline derivatives. For instance, condensation with 2,4-pentanedione yields fluorinated benzoxazoles .
  • Cross-coupling : Use Pd-catalyzed reactions to attach aryl/heteroaryl groups, leveraging the boronic acid derivatives of related structures .

Data Analysis & Experimental Design

Advanced Question: Q. Q9. How can computational modeling aid in predicting the reactivity of this compound? A9. Strategies include:

  • DFT calculations : Optimize geometries to predict electrophilic substitution sites (e.g., para vs. meta fluorination effects) .
  • Docking studies : Model interactions with biological targets (e.g., fluorophenol-binding enzymes) to guide functionalization .

Advanced Question: Q. Q10. What experimental controls are critical when studying its biological activity? A10. Essential controls:

  • Negative controls : Use non-fluorinated analogs (e.g., 4-aminophenol derivatives) to isolate fluorine-specific effects.
  • Solvent controls : Account for DMSO/ethanol effects on cell viability in in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.